

# Application Notes and Protocols for High-Throughput Screening of Ankrd22-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ankrd22-IN-1 |           |
| Cat. No.:            | B15143749    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ankyrin Repeat Domain 22 (ANKRD22) is a mitochondrial membrane protein that has emerged as a critical regulator of cellular metabolism and signaling, with multifaceted roles in cancer progression.[1][2][3] Depending on the cellular context, ANKRD22 can function as either a tumor promoter or suppressor.[4][5][6] In several aggressive cancers, including colorectal, nonsmall cell lung, and breast cancer, elevated expression of ANKRD22 is linked to metabolic reprogramming, enhanced cell proliferation, and poor prognosis.[1][4][5][7] Specifically, ANKRD22 has been shown to interact with key metabolic enzymes such as pyruvate dehydrogenase kinase 1 (PDK1), a critical gatekeeper of aerobic glycolysis, and to modulate signaling pathways including Wnt/β-catenin and the p38/MAX pathway.[2][3][7] These functions make ANKRD22 a compelling target for therapeutic intervention.

**Ankrd22-IN-1** is a potent and selective small molecule inhibitor of the ANKRD22 protein. These application notes provide a comprehensive overview of the methodologies for characterizing the activity of **Ankrd22-IN-1** in a high-throughput screening (HTS) setting. The protocols detailed below are designed for researchers aiming to identify and validate modulators of ANKRD22 function.

# Putative Signaling Pathway of ANKRD22 in Cancer Metabolism



The following diagram illustrates the proposed mechanism of ANKRD22 in promoting aerobic glycolysis in cancer cells, which is the target pathway for **Ankrd22-IN-1**.





Click to download full resolution via product page

Caption: Proposed signaling pathway of ANKRD22 in cancer cell metabolism.

# **High-Throughput Screening Workflow**

The diagram below outlines a typical HTS workflow for the identification and characterization of ANKRD22 inhibitors.





Click to download full resolution via product page

Caption: High-throughput screening cascade for ANKRD22 inhibitors.



# **Quantitative Data Summary**

The following table summarizes the hypothetical quantitative data for **Ankrd22-IN-1** obtained through the screening cascade.

| Assay Type                    | Assay Name                              | Target(s)                | Ankrd22-IN-1<br>IC50/EC50 (nM) |
|-------------------------------|-----------------------------------------|--------------------------|--------------------------------|
| Primary Biochemical           | ANKRD22-PDK1 TR-<br>FRET                | ANKRD22-PDK1 Interaction | 75                             |
| Orthogonal<br>Biochemical     | ANKRD22-PDK1<br>AlphaScreen             | ANKRD22-PDK1 Interaction | 92                             |
| Cellular Target<br>Engagement | Cellular Thermal Shift<br>Assay (CETSA) | ANKRD22                  | 210                            |
| Cellular Phenotypic           | Extracellular Acidification Rate (ECAR) | Glycolysis               | 350                            |
| Cellular Phenotypic           | HT-29 Cell<br>Proliferation             | Cell Viability           | 520                            |

# Experimental Protocols Primary High-Throughput Screening: ANKRD22-PDK1 TR-FRET Assay

Objective: To identify compounds that disrupt the interaction between ANKRD22 and PDK1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

#### Materials:

- Recombinant His-tagged ANKRD22 protein
- Recombinant GST-tagged PDK1 protein
- TR-FRET Donor: Anti-His-Europium (Eu3+)



- TR-FRET Acceptor: Anti-GST-Allophycocyanin (APC)
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well low-volume black plates
- Test compounds (e.g., Ankrd22-IN-1) and DMSO for controls

#### Protocol:

- Prepare the assay plate by dispensing 50 nL of test compounds (dissolved in DMSO) into the 384-well plates. For controls, dispense 50 nL of DMSO.
- Prepare the ANKRD22-donor mix by diluting His-ANKRD22 and Anti-His-Eu3+ in assay buffer to a 2X final concentration.
- Prepare the PDK1-acceptor mix by diluting GST-PDK1 and Anti-GST-APC in assay buffer to a 2X final concentration.
- Dispense 5 μL of the ANKRD22-donor mix to all wells of the assay plate.
- Incubate the plate for 15 minutes at room temperature.
- Dispense 5 μL of the PDK1-acceptor mix to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
- Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to DMSO controls.

# Secondary Assay: Cellular Glycolysis Measurement (ECAR)

Objective: To assess the effect of **Ankrd22-IN-1** on the rate of glycolysis in a relevant cancer cell line (e.g., HT-29 colorectal cancer cells) by measuring the extracellular acidification rate



(ECAR).

#### Materials:

- HT-29 cells
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium supplemented with L-glutamine
- Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG)
- Ankrd22-IN-1
- Seahorse XF Analyzer

#### Protocol:

- Seed HT-29 cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
- The next day, treat the cells with various concentrations of Ankrd22-IN-1 or DMSO vehicle control and incubate for the desired treatment time (e.g., 6 hours).
- Prior to the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Load the Seahorse XF sensor cartridge with glucose, oligomycin, and 2-DG for sequential injection.
- Place the cell culture microplate in the Seahorse XF Analyzer and run the glycolysis stress test protocol.
- The instrument will measure the ECAR at baseline and after the sequential injection of:
  - Glucose to measure glycolysis.
  - Oligomycin (an ATP synthase inhibitor) to measure maximal glycolytic capacity.



- 2-DG (a glucose analog) to inhibit glycolysis and confirm the ECAR is due to glycolysis.
- Analyze the data to determine the effect of Ankrd22-IN-1 on key parameters of glycolysis.

# **Confirmatory Assay: Cancer Cell Proliferation**

Objective: To determine the effect of Ankrd22-IN-1 on the proliferation of cancer cells.

#### Materials:

- HT-29 colorectal cancer cells
- Complete culture medium (e.g., McCoy's 5A with 10% FBS)
- 96-well clear-bottom black plates
- Ankrd22-IN-1
- CellTiter-Glo® Luminescent Cell Viability Assay reagent

#### Protocol:

- Seed HT-29 cells in a 96-well plate at a density of 2,000 cells per well and allow them to attach overnight.
- The following day, treat the cells with a serial dilution of Ankrd22-IN-1 or DMSO as a vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.



 Calculate the percent inhibition of cell proliferation for each concentration of Ankrd22-IN-1 and determine the IC50 value.

## Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and characterization of inhibitors targeting ANKRD22, such as **Ankrd22-IN-1**. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate novel therapeutic candidates that modulate the metabolic functions of ANKRD22 in cancer. This systematic approach is crucial for the advancement of new targeted therapies for cancers dependent on ANKRD22-mediated metabolic reprogramming.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]
- 3. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene ANKRD22 [maayanlab.cloud]
- 5. medsci.org [medsci.org]
- 6. ANKRD22 is involved in the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening of Ankrd22-IN-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143749#ankrd22-in-1-in-high-throughput-screening]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com